Pleuromutilin (Standard)

Pleuromutilin ribosome inhibition IC50

Pleuromutilin (Standard) is the unmodified tricyclic diterpenoid scaffold—the indispensable analytical reference material for HPLC method development and system suitability testing of semisynthetic derivatives (tiamulin, valnemulin, retapamulin, lefamulin) in pharmaceutical QC. Its distinct retention time and UV profile, governed by the native tricyclic core lacking a C14 side chain, enable unambiguous identification and quantification of residual starting material. With a validated intrinsic IC50 of 1.73 μM against S. aureus, it provides the essential negative control and baseline comparator for medicinal chemistry SAR programs optimizing C14 side chain potency. Guaranteed ≥95% purity. For R&D use only; not for human or veterinary administration.

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
Cat. No. B15558558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleuromutilin (Standard)
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1
InChIKeyZRZNJUXESFHSIO-JKZASVEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleuromutilin Standard: Foundational Diterpene Scaffold for Semisynthetic Antibiotic Development and Analytical Reference


Pleuromutilin (Standard) is the naturally occurring tricyclic diterpenoid antibiotic first isolated from the basidiomycete fungus Clitopilus scyphoides (formerly Pleurotus mutilus) in 1951, serving as the foundational scaffold from which all clinically and veterinarily approved pleuromutilin derivatives—including tiamulin, valnemulin, retapamulin, and lefamulin—are synthesized via modification of the C14 glycolic ester side chain [1]. As a reference standard, it exhibits baseline antibacterial activity against Gram-positive pathogens and mycoplasmas, with intrinsic inhibitory potency characterized by an IC50 of 0.76 μM (95% CI: 0.63–0.92) against Escherichia coli and 1.73 μM (95% CI: 1.22–2.44) against Staphylococcus aureus in cell-free translation assays, providing the essential comparative benchmark for evaluating the potency gains achieved through semisynthetic derivatization [2]. The pleuromutilin class exerts its antibacterial effect through a distinct mechanism involving binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, where the tricyclic mutilin core occupies a tight pocket at the A-tRNA binding site while the C14 extension projects toward the P-site, directly inhibiting peptide bond formation [3].

Why Pleuromutilin Standard Cannot Be Substituted with Generic In-Class Compounds for Analytical and Research Applications


Generic substitution of pleuromutilin standard with commercially available semisynthetic derivatives (e.g., tiamulin, valnemulin) or structurally related diterpenoids is scientifically invalid for reference and analytical applications due to substantial differences in intrinsic ribosomal binding potency, selectivity profiles, and physicochemical properties governed by the C14 side chain moiety. The unmodified pleuromutilin parent compound demonstrates an IC50 of 1.73 μM against S. aureus, whereas semisynthetic derivatives incorporating optimized C14 extensions achieve substantially enhanced potency: tiamulin exhibits an IC50 of 0.36 μM (4.8-fold improvement), valnemulin 0.38 μM (4.6-fold improvement), retapamulin 0.35 μM (4.9-fold improvement), and lefamulin 0.31 μM (5.6-fold improvement) in the same cell-free translation assay system [1]. Furthermore, pleuromutilin lacks the eukaryotic selectivity features engineered into clinical derivatives—retapamulin and lefamulin demonstrate IC50 values of 850 μM and 952 μM respectively against eukaryotic reticulocyte lysate systems, representing selectivity indices of >2,400-fold for human ribosomes that cannot be inferred for the parent compound due to absence of eukaryotic counter-screening data [1]. Additionally, the natural product exhibits poor aqueous solubility and negligible oral bioavailability, rendering it unsuitable as a direct proxy for formulation development or in vivo pharmacokinetic modeling of semisynthetic derivatives [2].

Quantitative Differentiation Evidence: Pleuromutilin Standard vs. Semisynthetic Derivatives and Alternative Scaffolds


Intrinsic Ribosomal Binding Potency: Pleuromutilin vs. Semisynthetic Derivatives (IC50 Comparison)

Pleuromutilin standard demonstrates baseline ribosomal inhibitory activity that is consistently lower than all clinically developed semisynthetic derivatives, establishing it as the essential comparator for quantifying potency gains conferred by C14 side chain modifications. In a standardized cell-free translation assay system using S. aureus ribosomes, pleuromutilin exhibits an IC50 of 1.73 μM (95% CI: 1.22–2.44 μM), whereas semisynthetic derivatives achieve 4.6- to 5.6-fold lower IC50 values: tiamulin 0.36 μM (0.32–0.42 μM), valnemulin 0.38 μM (0.35–0.41 μM), retapamulin 0.35 μM (0.32–0.39 μM), and lefamulin 0.31 μM (0.29–0.33 μM) [1]. Against E. coli ribosomes, pleuromutilin shows an IC50 of 0.76 μM (0.63–0.92 μM), representing 1.3- to 1.5-fold higher (less potent) than tiamulin (0.50 μM) and lefamulin (0.51 μM) [1]. These quantitative differences are attributed to enhanced ribosomal contacts mediated by optimized C14 side chain extensions absent in the parent compound, as elucidated by crystallographic analysis showing that while the tricyclic mutilin core occupies the A-site pocket, the C14 extension projects into the P-site region where it engages additional nucleotide contacts critical for binding affinity [2].

Pleuromutilin ribosome inhibition IC50 cell-free translation assay structure-activity relationship

Selectivity Profile: Eukaryotic Ribosome Discrimination of Pleuromutilin Derivatives Not Established for Parent Compound

The clinically relevant selectivity of pleuromutilin antibiotics for bacterial versus eukaryotic ribosomes is a property engineered into semisynthetic derivatives through C14 side chain optimization and cannot be extrapolated to the unmodified parent compound. Retapamulin and lefamulin demonstrate IC50 values of 850 μM (95% CI: 562–1287 μM) and 952 μM (95% CI: 732–1238 μM), respectively, against eukaryotic reticulocyte lysate translation systems, yielding selectivity indices (eukaryotic IC50 / bacterial IC50) exceeding 2,400-fold relative to their S. aureus IC50 values [1]. In contrast, eukaryotic selectivity data for pleuromutilin standard has not been determined (ND) in the same assay system, precluding any direct inference of safety or selectivity margin [1]. Crystallographic analysis reveals that this selectivity arises from nonconserved nucleotides residing in the PTC vicinity of bacterial ribosomes that are absent in eukaryotic counterparts, and that the C14 extensions of semisynthetic derivatives engage in remote interactions critical for discrimination [2]. The puromycin control demonstrates a eukaryotic IC50 of 0.31 μM—comparable to its bacterial IC50 of 0.19 μM—confirming that the assay system effectively discriminates between selective and non-selective translation inhibitors [1]. Pleuromutilin parent compound exhibits mild in vitro antibacterial activity but poor in vivo efficacy and solubility, limiting its direct therapeutic applicability [3].

Pleuromutilin ribosomal selectivity eukaryotic cytotoxicity therapeutic index species-specific inhibition

Structural Basis of Potency Differentiation: C14 Side Chain Modifications Drive Enhanced Ribosomal Binding

X-ray crystallographic analysis of pleuromutilin derivatives bound to the Deinococcus radiodurans 50S ribosomal subunit establishes that the tricyclic mutilin core—shared identically between pleuromutilin standard and all semisynthetic derivatives—occupies a conserved tight pocket at the A-tRNA binding site within the peptidyl transferase center (PTC), forming a critical hydrogen-bond network with nucleotide G2061 via the essential keto group [1]. The enhanced antibacterial potency of semisynthetic derivatives (4.6–5.6-fold improvement in IC50 over parent compound) is directly attributable to optimized C14 side chain extensions that project into the P-site region and establish additional ribosomal contacts absent in the unmodified pleuromutilin molecule [1]. Crystallographic structures of retapamulin (SB-275833), SB-280080, and SB-571519 bound to the 50S subunit reveal that these C14 extensions engage in an induced-fit mechanism wherein conformational rearrangements seal the pleuromutilin-binding pocket and tighten drug-ribosome interactions, a phenomenon that cannot occur with the parent compound lacking an extended C14 moiety [1]. Structure-activity relationship (SAR) studies further demonstrate that incorporating specific functional groups—particularly thioether moieties and heteroaromatic substituents—at the C14 position yields derivatives with MIC values ranging from 0.031–0.063 μg/mL against Gram-positive pathogens, representing a 10- to 100-fold enhancement over the unmodified pleuromutilin scaffold [2]. Pleuromutilin standard therefore serves as the essential baseline reference for quantifying the precise contribution of C14 modifications to binding affinity and antibacterial potency in drug discovery programs [3].

Pleuromutilin structure-activity relationship C14 side chain ribosome crystallography induced-fit mechanism

Resistance Profile: Distinct rRNA Footprint Confers Low Cross-Resistance Propensity Across Pleuromutilin Class

Pleuromutilin-class antibiotics demonstrate a unique rRNA interaction footprint that underlies their minimal cross-resistance with other antimicrobial classes—a property inherent to the tricyclic mutilin core shared by the parent compound and all derivatives. Chemical footprinting analysis using E. coli ribosomes reveals that tiamulin and valnemulin produce clear protection patterns at nucleotides A2058–9, U2506, and U2584–5 within domain V of 23S rRNA, a binding signature distinct from that of macrolides, lincosamides, and streptogramins despite overlapping localization within the PTC [1]. Competitive footprinting experiments confirm that tiamulin and valnemulin can bind concurrently with the macrolide erythromycin but compete with the peptidyl transferase inhibitor carbomycin, establishing a binding site that is partially overlapping yet mechanistically distinct from other PTC-targeting antibiotics [1]. Surveillance data for lefamulin against 5,527 S. aureus clinical isolates demonstrate MIC90 of 0.12 μg/mL for methicillin-susceptible strains and 0.25 μg/mL for MRSA, with retained activity against strains resistant to erythromycin (MIC90 >4 μg/mL), clindamycin (MIC90 >2 μg/mL), and levofloxacin (MIC90 >4 μg/mL), confirming absence of target-specific cross-resistance [2]. This cross-resistance sparing effect applies to the entire pleuromutilin class including the parent compound, as the binding site is conserved across derivatives [3]. However, class-wide resistance mechanisms have been identified: mutations in 23S rRNA, ribosomal proteins rplC (L3) and rplD (L4), Cfr methyltransferase-mediated methylation at A2503, and ABC-F transporter proteins such as vga(A) can confer reduced susceptibility to all pleuromutilins [3].

Pleuromutilin cross-resistance rRNA footprint 23S rRNA ribosomal protection

Validated Application Scenarios for Pleuromutilin Standard in Research and Industrial Settings


Analytical Reference Standard for HPLC Purity Assessment and Impurity Profiling of Semisynthetic Pleuromutilin Derivatives

Pleuromutilin standard serves as the essential analytical reference material for high-performance liquid chromatography (HPLC) method development, system suitability testing, and purity assessment in the quality control of semisynthetic pleuromutilin derivatives (tiamulin, valnemulin, retapamulin, lefamulin). The parent compound's distinct retention time and UV absorption profile, governed by the unmodified tricyclic diterpenoid core lacking a C14 side chain extension, enables unambiguous identification and quantification of residual starting material in finished derivative products [1]. This application is critical for pharmaceutical manufacturing and regulatory compliance, as pleuromutilin standard provides the baseline chromatographic response against which derivative purity and related substance levels are measured.

Baseline Control in Structure-Activity Relationship (SAR) Studies of Novel C14-Modified Pleuromutilin Analogs

In medicinal chemistry programs aimed at developing next-generation pleuromutilin antibiotics with enhanced potency, improved pharmacokinetic properties, or expanded antibacterial spectrum, pleuromutilin standard functions as the indispensable negative control and baseline comparator. SAR studies demonstrate that C14 side chain modifications yield derivatives with MIC values ranging from 0.031–0.063 μg/mL, whereas the unmodified parent scaffold exhibits MIC values typically exceeding 1 μg/mL—a 10- to 100-fold differential that quantifies the contribution of optimized side chain chemistry [1]. The consistent 4.6–5.6-fold IC50 reduction observed between pleuromutilin and semisynthetic derivatives in cell-free translation assays provides a validated benchmark for assessing the potency enhancement achieved by novel C14 modifications [2].

Crystallographic Reference Compound for Ribosome-Ligand Interaction Studies of Peptidyl Transferase Center Inhibitors

Pleuromutilin standard is employed as a foundational reference ligand in X-ray crystallography and cryo-EM studies investigating inhibitor binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit. Crystallographic analysis of tiamulin bound to the D. radiodurans 50S subunit at 3.5 Å resolution established the archetypal binding mode for the entire pleuromutilin class: the tricyclic mutilin core occupies a tight pocket at the A-tRNA binding site, forming a critical hydrogen bond with nucleotide G2061, while the C14 extension projects toward the P-site [1]. This conserved core binding interaction, identical in pleuromutilin standard and all derivatives, provides the structural baseline necessary for comparative analysis of derivative-specific interactions mediated by C14 side chains and for understanding induced-fit conformational rearrangements that seal the binding pocket [2].

Resistance Surveillance Calibrator for Pleuromutilin-Class Susceptibility Testing and Mechanism-of-Action Studies

Pleuromutilin standard is utilized as a class-representative calibrator in antimicrobial susceptibility testing and resistance mechanism investigations targeting the pleuromutilin binding site. Chemical footprinting studies using E. coli ribosomes have mapped the pleuromutilin interaction footprint to nucleotides A2058–9, U2506, and U2584–5 within domain V of 23S rRNA—a signature that distinguishes this class from macrolides, lincosamides, and other PTC-targeting antibiotics and underlies the low cross-resistance propensity observed across all pleuromutilin derivatives [1]. Surveillance data confirm that pleuromutilin-class antibiotics (exemplified by lefamulin) retain MIC90 of 0.12–0.25 μg/mL against MRSA and MSSA strains exhibiting high-level resistance to erythromycin (MIC90 >4 μg/mL) and clindamycin (MIC90 >2 μg/mL), validating the class-wide cross-resistance sparing effect [2].

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